molecular formula C10H9N3O B11909227 (5-(Pyridazin-3-yl)pyridin-3-yl)methanol CAS No. 1346687-42-0

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol

Cat. No.: B11909227
CAS No.: 1346687-42-0
M. Wt: 187.20 g/mol
InChI Key: XCCXYZGGAIBQIG-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocycles are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. wisdomlib.orgmdpi.com These structures are of immense importance in medicinal chemistry, with approximately 60% of all small-molecule drugs approved by the U.S. FDA containing at least one nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov Their widespread presence in pharmaceuticals can be attributed to several key factors:

Mimicry of Natural Metabolites: Nitrogen heterocycles often resemble endogenous metabolites and natural products, allowing them to interact with biological targets such as enzymes and receptors. openmedicinalchemistryjournal.com

Hydrogen Bonding Capabilities: The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological macromolecules like proteins and nucleic acids. mdpi.comnih.gov This is a crucial factor in the anti-cancer activity of many nitrogen-based heterocyclic agents. nih.gov

Modulation of Physicochemical Properties: The incorporation of nitrogen heterocycles can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. nih.govnih.gov

Structural Diversity: The vast array of possible ring sizes, substitution patterns, and fused systems provides a rich source of molecular diversity for drug discovery programs. openmedicinalchemistryjournal.com

Nitrogen heterocycles are integral components of numerous natural products with medicinal properties, including alkaloids, vitamins, and antibiotics. mdpi.comrsc.org They are also found in a wide range of synthetic drugs with diverse therapeutic applications. mdpi.com

Overview of Pyridazine-Based Scaffolds as Privileged Structures in Drug Discovery

Pyridazine (B1198779), a six-membered aromatic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netthieme-connect.com This designation stems from its recurring presence in compounds with a wide range of biological activities. The unique arrangement of the nitrogen atoms in the pyridazine ring imparts distinct physicochemical properties, including a high dipole moment, which can influence receptor binding and other molecular interactions. thieme-connect.com

Pyridazine-based scaffolds have been successfully incorporated into drugs targeting a variety of diseases. nih.gov They are particularly prominent in the development of anticancer agents, often by targeting protein kinases. nih.govthieme-connect.com The versatility of the pyridazine ring allows for diverse synthetic modifications, enabling the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. nih.gov Research has demonstrated the potential of pyridazine derivatives in various therapeutic areas, including:

Anti-inflammatory nih.gov

Antihypertensive nih.gov

Anticancer nih.gov

Anti-HIV nih.gov

The imidazo[1,2-b]pyridazine (B131497) scaffold, a fused bicyclic system, is a notable example that has yielded successful drugs like the kinase inhibitor ponatinib. researchgate.net

Overview of Pyridine-Based Scaffolds as Key Motifs in Bioactive Molecules

The pyridine (B92270) ring, an aromatic six-membered heterocycle with one nitrogen atom, is another cornerstone of medicinal chemistry. nih.govrsc.org It is an isostere of benzene (B151609) and is found in over 7,000 existing drug molecules. nih.govrsc.org The presence of a pyridine moiety can significantly enhance a drug's biochemical potency, metabolic stability, and permeability. nih.gov

Pyridine scaffolds are ubiquitous in nature, forming the basis of essential biomolecules like the B vitamins niacin and pyridoxine, as well as alkaloids such as nicotine. nih.govrsc.org In drug design, the substitution of a phenyl ring with a pyridine ring has been shown to improve the pharmacological profile of compounds. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including:

Antibacterial rsc.org

Anticancer researchgate.net

Antiviral researchgate.net

Anti-inflammatory researchgate.net

The versatility of the pyridine scaffold allows it to be a key component in drugs for a wide range of diseases, from infections to cancer. nih.govresearchgate.net

Rationale for the Investigation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol and its Analogues

The investigation into this compound and its analogues is driven by the synergistic potential of combining the pyridazine and pyridine scaffolds. This "hybrid" approach aims to leverage the favorable properties of both heterocyclic systems to create novel compounds with enhanced biological activity and improved drug-like properties. The rationale for studying this specific chemical entity and its related structures includes:

Exploring Novel Chemical Space: The combination of these two distinct nitrogen heterocycles creates a unique molecular framework that can interact with biological targets in novel ways.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of analogues of this compound, researchers can systematically probe how structural modifications impact biological activity. This information is crucial for optimizing lead compounds.

Targeting Specific Disease Pathways: The known activities of pyridazine and pyridine derivatives in areas like cancer and inflammation suggest that their combined scaffold could be a promising starting point for developing inhibitors of specific enzymes or receptors implicated in these diseases. For instance, some pyridazine derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov

Current Research Landscape of Pyridazine-Pyridyl Derivatives

The current research landscape for pyridazine-pyridyl derivatives is active and expanding, with a focus on discovering new therapeutic agents. Recent studies have explored the synthesis and biological evaluation of various compounds incorporating this dual heterocyclic motif.

For example, new pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized and evaluated for their anti-inflammatory activity through the dual inhibition of COX-1 and COX-2 enzymes. rsc.org Other research has focused on the synthesis of novel pyridazine derivatives for evaluation against viruses like the Hepatitis A virus (HAV). nih.gov The synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines has also been a subject of study for their potential as antimicrobial agents. nih.gov

The development of efficient synthetic methodologies is a key aspect of this research, enabling the creation of diverse libraries of pyridazine-pyridyl compounds for biological screening. mdpi.com The ongoing exploration of these derivatives holds significant promise for the discovery of new drugs with improved efficacy and safety profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346687-42-0

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(5-pyridazin-3-ylpyridin-3-yl)methanol

InChI

InChI=1S/C10H9N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-6,14H,7H2

InChI Key

XCCXYZGGAIBQIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=CN=CC(=C2)CO

Origin of Product

United States

Preclinical Biological Activities of 5 Pyridazin 3 Yl Pyridin 3 Yl Methanol and Analogues

Enzyme Inhibition Studies of Pyridazine-Pyridine Derivatives

Cholinesterase (AChE and BuChE) Inhibition

Derivatives of pyridazine (B1198779) and pyridine (B92270) have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibition of these enzymes is a critical approach in managing the symptoms of neurodegenerative conditions like Alzheimer's disease. nih.gov

One study focused on novel pyridazine-containing compounds as potential dual inhibitors of both AChE and BuChE. nih.gov Among the synthesized compounds, a particular derivative, designated as compound 5, demonstrated the most potent inhibitory activity. nih.gov In in vitro assays using the Ellman's method, compound 5 at a concentration of 1 µM exhibited 71% inhibition of AChE and 67% inhibition of BuChE. nih.gov This level of inhibition was comparable to the well-known cholinesterase inhibitors donepezil (B133215) and tacrine. nih.gov

Further analysis revealed the half-maximal inhibitory concentration (IC50) values for compound 5 to be 0.26 µM for AChE and 0.19 µM for BuChE. nih.gov These values indicate a higher potency than the established drug rivastigmine (B141) and tacrine, and competitive with donepezil. nih.gov Molecular docking studies supported these findings, showing strong binding affinities of -10.21 kcal/mol to AChE and -13.84 kcal/mol to BuChE. nih.gov Other derivatives, such as compounds 8, 9, and 10, also displayed significant inhibitory effects. nih.gov

Another line of research explored pyridine derivatives with carbamic or amidic functionalities. nih.gov In this series, a carbamate (B1207046) derivative, compound 8, was identified as the most potent inhibitor of human AChE (hAChE) with an IC50 value of 0.153 ± 0.016 μM. nih.gov Another carbamate, compound 11, was the most effective inhibitor of human BuChE (hBChE), with an IC50 of 0.828 ± 0.067 μM. nih.gov Molecular modeling suggested that compound 8 interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Pyridazine-Pyridine Derivatives

Compound Target Enzyme Inhibition (%) at 1 µM IC50 (µM)
Compound 5 AChE 71% 0.26
Compound 5 BuChE 67% 0.19
Compound 8 hAChE - 0.153 ± 0.016
Compound 11 hBChE - 0.828 ± 0.067
Donepezil AChE 72% 0.17
Tacrine AChE 67% 0.44
Rivastigmine AChE - 2.76

Data sourced from multiple studies. nih.govnih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE-III, PDE-IV, PDE-5)

Pyridazine derivatives have been identified as inhibitors of phosphodiesterase (PDE) enzymes, which are crucial regulators of intracellular second messengers like cAMP and cGMP. samipubco.comresearchgate.netsamipubco.com Specific PDE isozymes, such as PDE-III, PDE-IV, and PDE-V, are targets for therapeutic intervention in various diseases. samipubco.comsamipubco.com For instance, PDE-III inhibitors are used for congestive heart failure, PDE-IV inhibitors for inflammatory conditions, and PDE-V inhibitors for erectile dysfunction and pulmonary hypertension. samipubco.comsamipubco.com

Research has shown that certain pyridazine compounds can effectively inhibit these PDE isozymes. samipubco.com For example, pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have been synthesized and evaluated as potent and selective inhibitors of PDE5. nih.gov One particular compound from this series, compound 5r, exhibited a high potency towards PDE5 with an IC50 value of 8.3 nM and demonstrated high selectivity over PDE6 (240-fold). nih.gov Structure-activity relationship (SAR) studies on this triheterocyclic scaffold indicated that specific substitutions at various positions are crucial for optimal activity. nih.gov The most favorable substitutions were found to be a methyl group at position 1, a benzyl (B1604629) group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6. nih.gov

The inhibitory potential of pyridazine derivatives extends to other PDE isozymes as well. researchgate.net Clinically used drugs with a pyridazine core, such as zardaverine (B1683624) and imazodane, are known PDE-III inhibitors. nih.gov The broad inhibitory profile of pyridazine derivatives against different PDE isozymes highlights their potential as versatile therapeutic agents. samipubco.comresearchgate.netsamipubco.com

Table 2: PDE5 Inhibitory Activity of a Pyrazolopyrimidopyridazinone Derivative

Compound Target Enzyme IC50 (nM) Selectivity vs. PDE6
Compound 5r PDE5 8.3 240-fold

Data from a study on pyrazolopyrimidopyridazinones. nih.gov

Kinase Inhibition (e.g., JNK1, p38 kinase, BCR-ABL, CD73, ROR1, RIPK1)

The pyridine-pyridazine scaffold has been a foundation for the development of various kinase inhibitors. nih.govacs.org Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.govwikipedia.org

One area of focus has been the inhibition of FER tyrosine kinase, a non-transmembrane receptor tyrosine kinase involved in cell migration and metastasis. nih.gov Through high-throughput screening, a pyridine derivative was identified as a hit. nih.gov Subsequent chemical modifications, including scaffold hopping to a pyrido-pyridazinone structure, led to the discovery of potent FER kinase inhibitors. nih.gov One such derivative, DS21360717, demonstrated an IC50 of 0.5 nM against FER kinase. acs.org Further screening of this compound against a panel of 68 kinases revealed strong inhibition of several other kinases, including ALK, FLT3, FMS, KIT, and SYK. nih.gov Optimization of this lead compound resulted in DS08701581, which showed improved kinase selectivity and significant tumor growth inhibition in a Ba/F3-FER tumor model. acs.org

Pyridine derivatives have also shown inhibitory activity against other kinases. For example, pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov In one study, several synthesized compounds, including a pyridone and a pyrazolo[3,4-b]pyridin-3-amine, exhibited IC50 values in the sub-micromolar range against CDK2/cyclin A2, comparable to the reference inhibitor roscovitine. nih.gov

Additionally, pyridine derivatives are being explored as inhibitors of ecto-5'-nucleotidase (CD73), a key enzyme in the tumor microenvironment that contributes to immunosuppression. nih.govscilit.com A series of novel (pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized as CD73 inhibitors. nih.gov One of the most potent compounds, 35j, was identified as an uncompetitive inhibitor with significant in vivo antitumor efficacy in a breast cancer model. nih.gov

Table 3: Kinase Inhibitory Activity of Pyridazine-Pyridine Derivatives

Compound Target Kinase IC50
DS21360717 FER 0.5 nM
Pyridone 1 CDK2/cyclin A2 0.57 µM
Compound 4 CDK2/cyclin A2 0.24 µM
Compound 8 CDK2/cyclin A2 0.65 µM
Compound 11 CDK2/cyclin A2 0.50 µM
Compound 14 CDK2/cyclin A2 0.93 µM
Roscovitine (reference) CDK2/cyclin A2 0.394 µM
Compound 35j CD73 -

Data compiled from various research articles. acs.orgnih.govnih.gov

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4) has emerged as a therapeutic target for various diseases, including cancer. nih.govmdpi.com The pyridazin-3(2H)-one scaffold has been identified as a novel core structure for the development of FABP4 inhibitors. mdpi.comnih.gov

Through a computational approach involving molecular growing experiments, a new class of FABP4 inhibitors based on the pyridazinone scaffold was identified. nih.govmdpi.com These compounds demonstrated inhibitory activity in the micromolar range, with IC50 values ranging from 2.97 µM to 23.18 µM. mdpi.com The activity of these inhibitors was comparable to that of arachidonic acid, a natural ligand of FABP4. mdpi.com

Further optimization of a 4-amino-pyridazin-3(2H)-one series led to the identification of a more potent analog, compound 14e, with an IC50 of 1.57 µM. nih.gov This value was lower than that of the positive control used in the study. nih.gov In silico studies suggested that this compound possesses favorable pharmacokinetic properties, making it a promising candidate for further in vivo evaluation. nih.gov

The binding mode of these pyridazinone-based inhibitors within the FABP4 binding pocket has also been investigated. nih.gov For instance, one derivative was shown to engage in a strong hydrogen bond interaction with the residue R126, a key interaction for potent inhibition. nih.gov In contrast, less active compounds were not suitably positioned to form these crucial interactions. nih.gov

Table 4: FABP4 Inhibitory Activity of Pyridazinone Derivatives

Compound Series IC50 Range (µM) Most Potent Analog IC50 of Potent Analog (µM)
Pyridazin-3(2H)-one based 2.97 - 23.18 - -
4-amino-pyridazin-3(2H)-one based - 14e 1.57

Data from studies on pyridazinone-based FABP4 inhibitors. mdpi.comnih.gov

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor that is considered a potential therapeutic target for inflammatory and fibrotic diseases. nih.govbohrium.com The development of GPR84 antagonists is an active area of research. bohrium.com

A high-throughput screening of a large compound library led to the identification of a novel class of GPR84 antagonists based on a 1,2,4-triazine (B1199460) core. nih.govsemanticscholar.org One of the most potent hits was 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, which acted as a high-affinity and selective competitive antagonist of human GPR84. nih.gov

Structure-activity relationship studies on these triazine antagonists revealed that substitutions on the 5- and 6-positions of the triazine ring significantly impact activity. nih.gov For instance, replacing the anisole (B1667542) groups with halides resulted in a decrease in activity that was dependent on the size of the halogen atom. nih.gov

Another series of GPR84 antagonists has also been developed and evaluated. medchemexpress.com One such antagonist, referred to as GPR84 antagonist 8, was shown to effectively inhibit the action of a GPR84 agonist in decreasing cAMP production in cells expressing the receptor. medchemexpress.com This antagonist also demonstrated the ability to partially block the pro-inflammatory effects of GPR84 activation in macrophages. medchemexpress.com

It is worth noting that some GPR84 antagonists have been advanced to clinical trials for conditions such as ulcerative colitis and idiopathic pulmonary fibrosis. bohrium.com

Table 5: GPR84 Antagonistic Activity of Triazine and Other Derivatives

Compound Class Key Compound Activity
1,2,4-Triazine 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole High-affinity competitive antagonist of human GPR84
- GPR84 antagonist 8 Effective inhibitor of GPR84 agonist-induced cAMP decrease

Ecto-5'-Nucleotidase (CD73) Inhibition

Ecto-5'-nucleotidase (CD73) is an enzyme that plays a significant role in the tumor microenvironment by producing immunosuppressive adenosine. nih.govscilit.comnih.gov As such, inhibiting CD73 is a promising strategy in cancer immunotherapy. nih.govresearchgate.net

A series of novel (pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent CD73 inhibitors. nih.govscilit.com These compounds exhibited significant inhibitory activity in both biochemical and cellular assays. nih.gov One of the most promising compounds, 35j, was identified as an uncompetitive inhibitor and showed no significant cytotoxicity. nih.gov Importantly, this compound demonstrated high metabolic stability and favorable pharmacokinetic properties in rats, and oral administration significantly inhibited tumor growth in a mouse model of triple-negative breast cancer. nih.gov

Other classes of compounds have also been investigated as CD73 inhibitors. For instance, azomethine-thioxoimidazolidinone derivatives have been studied for their potential to inhibit ecto-5'-nucleotidase. rsc.org One derivative in this class, (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (4g), displayed selective and significant inhibition of human ecto-5'-nucleotidase with an IC50 value of 0.23 ± 0.08 μM. rsc.org

The development of non-nucleotide small molecule inhibitors of CD73 is also an active area of research. nih.gov A novel class of such inhibitors has been discovered, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov

Table 6: Ecto-5'-Nucleotidase (CD73) Inhibitory Activity of Various Derivatives

Compound Class Key Compound IC50 (µM)
(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione 35j - (Potent inhibitor)
Azomethine-thioxoimidazolidinone (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (4g) 0.23 ± 0.08

Data sourced from studies on CD73 inhibitors. nih.govrsc.org

Antimicrobial Activity of Pyridazine-Pyridine Derivatives

Pyridazine derivatives have been the subject of numerous studies for their potential as antimicrobial agents. researchgate.net Their structural features allow for various chemical modifications, leading to the synthesis of novel compounds with enhanced activity against a range of microbial pathogens.

Antibacterial Spectrum and Efficacy (In Vitro Studies)

In vitro studies have demonstrated that certain pyridazine and pyridopyridazine (B8481360) derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyridazinone derivatives were synthesized and evaluated for their antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. mdpi.com Among the tested compounds, derivatives 7 and 13 were particularly effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Specifically, compound 13 showed the most potent activity against Gram-negative bacteria, with MICs of 3.74 and 7.48 µM against A. baumannii and P. aeruginosa, respectively. mdpi.com Compound 3 was the most active against the Gram-positive bacterium S. aureus (MRSA) with an MIC value of 4.52 µM. mdpi.com

Another study reported that chloro-derivatives of pyridazine exhibited strong antibacterial activity against Gram-negative bacteria, with MICs lower than the standard drug chloramphenicol (B1208) against E. coli, P. aeruginosa, and S. marcescens. researchgate.net The introduction of certain structural modifications, such as the hydrolysis of an ester group, was found to increase the antibacterial activity of the synthesized derivatives against Gram-negative bacteria. mdpi.com In contrast, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring led to a decrease in antibacterial activity. mdpi.com

Interestingly, some pyridopyridazine derivatives, such as 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (10 ) and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (12 ), were found to be ineffective against the tested Gram-positive and Gram-negative bacteria. nih.gov This highlights the importance of specific structural features in determining the antibacterial efficacy of this class of compounds.

Table 1: In Vitro Antibacterial Activity of Selected Pyridazinone Derivatives

Compound Test Organism MIC (µM)
7 E. coli 7.8
7 S. aureus (MRSA) 7.8
7 S. typhimurium 7.8
7 A. baumannii 7.8
13 A. baumannii 3.74
13 P. aeruginosa 7.48
3 S. aureus (MRSA) 4.52

Data sourced from a study on novel pyridazinone derivatives. mdpi.com

Antifungal Spectrum and Efficacy (In Vitro Studies)

The antifungal potential of pyridazine-pyridine derivatives has also been explored. In one study, a series of diarylurea derivatives based on pyridazinone scaffolds were synthesized and tested for their antifungal activity. nih.gov Compound 8g from this series demonstrated significant antifungal activity against Candida albicans, with a MIC value of 16 µg/mL. nih.gov

In another investigation, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives were evaluated for their in vitro antifungal activity against various human and plant fungi. nih.gov The bis-(imidazole)-pyridine hybrid 5a and the bis-(benzimidazole)-pyridine hybrid 6a exhibited good, quasi-nonselective antifungal activity. nih.gov Specifically, hybrid 5a showed good-to-moderate activity against C. albicans ATCC 10231, with inhibition zones of 18 mm and 23 mm, which were comparable to the control drug fluconazole (B54011) (26 mm and 24 mm). nih.gov The bis-(benzimidazole)-pyridine hybrid 6a also displayed significant antifungal activity against all five tested fungal strains, with inhibition zones ranging from 7.5 to 13 mm. nih.gov Furthermore, the bis-(imidazole)-pyridine hybrid 5a manifested strong selective antifungal activity against the phytopathogenic filamentous fungi Aspergillus niger and Aspergillus flavus. nih.gov

However, not all pyridazine derivatives show broad-spectrum antifungal activity. For example, a study on new pyrido[3,4-d]pyridazine (B3350088) derivatives found that all the synthesized compounds were ineffective against the tested fungus. nih.gov Similarly, another study reported that while chloro-derivatives of pyridazine had potent antibacterial activity, none of them showed significant antifungal activity at the same concentration range. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Pyridazine-Pyridine Hybrids

Compound Test Organism MIC (µg/mL) Inhibition Zone (mm)
8g Candida albicans 16 Not Reported
5a Candida albicans ATCC 10231 Not Reported 18 - 23
6a Various fungal strains Not Reported 7.5 - 13

Data compiled from studies on pyridazinone-based derivatives and hybrid bis-(imidazole/benzimidazole)-pyridine derivatives. nih.govnih.gov

Antitubercular Activity

The emergence of drug-resistant tuberculosis has necessitated the search for new antitubercular agents. Pyridazine derivatives have shown promise in this area. researchgate.net A study focused on new pyrido[3,4-d]pyridazine derivatives identified two compounds, 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (10 ) and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (12 ), with high antimycobacterial activity. nih.gov

In another research effort, a novel class of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds were reported as potent anti-TB agents. nih.gov Compounds 5b and 5j exhibited the highest activity against Mycobacterium tuberculosis H37Rv, with MIC values of 0.16 and 0.12 µg/mL, respectively. nih.gov Further investigation of the chiral isomers of these compounds revealed that the R-isomers, 5bb and 5jb , displayed significant anti-TB activity with MICs ranging from 0.03 to 0.06 µg/mL against H37Rv and 0.06 to 0.125 µg/mL against multidrug-resistant M. tuberculosis. nih.gov In vivo assessments in zebrafish larvae and adult zebrafish infected with Mycobacterium marinum indicated that compounds 5bb and 5jb have protective and therapeutic effects. nih.gov

Anticancer and Antiproliferative Activities (In Vitro and Preclinical Models)

Pyridazine and pyridine derivatives are recognized for their antitumor and antiproliferative properties. mdpi.comresearchgate.netnih.gov A study on bis-pyridazinone derivatives revealed their in vitro cytotoxic activity against a panel of 60 human tumor cell lines. mdpi.com Three of the tested compounds were active against non-small cell lung cancer (HOP-92 and NCI-H226), CNS cancer (SNB-75), and renal cancer (A498 and UO-31), with growth inhibitions ranging from 50 to 80 µM. mdpi.com Notably, one unsubstituted bis-pyridazinone compound demonstrated selective anticancer activity against non-small cell lung cancer cell line HOP-92, with a growth inhibition of 51.45 µM. mdpi.com

A series of diarylurea derivatives based on pyridazinone scaffolds were also evaluated for their anticancer potential. nih.gov These compounds were screened against 60 cancer cell lines at the National Cancer Institute (NCI). nih.gov Gene expression analysis of one of the active compounds, 10l , showed that it upregulated the pro-apoptotic genes p53 and Bax and downregulated the anti-apoptotic gene Bcl-2. nih.gov

The antiproliferative activity of pyridine derivatives is influenced by their structural characteristics. The presence and positions of -OMe, -OH, -C=O, and -NH2 groups have been found to enhance their antiproliferative activity against various cancerous cell lines. mdpi.comnih.gov Conversely, pyridine derivatives containing halogen atoms or bulky groups in their structures exhibited lower antiproliferative activity. mdpi.comnih.gov

Table 3: Anticancer Activity of Selected Pyridazine Derivatives

Compound Class Cancer Cell Line Activity
Bis-pyridazinones Non-small cell lung cancer (HOP-92, NCI-H226) Growth Inhibition: 50-80 µM
Bis-pyridazinones CNS cancer (SNB-75) Growth Inhibition: 50-80 µM
Bis-pyridazinones Renal cancer (A498, UO-31) Growth Inhibition: 50-80 µM
Unsubstituted bis-pyridazinone I Non-small cell lung cancer (HOP-92) Growth Inhibition: 51.45 µM

Data from a study on the in vitro cytotoxic activity of bis-pyridazinone derivatives. mdpi.com

Anti-inflammatory Activities (In Vitro and Preclinical Models)

The pyridazinone structure is a promising scaffold for the development of novel anti-inflammatory drugs. nih.govbohrium.com Several pyridazine and pyridazinone derivatives have been synthesized and tested for their anti-inflammatory properties. nih.gov In one study, compounds 4a and 9d demonstrated potent anti-inflammatory activity, even greater than the reference drug indomethacin, with a rapid onset of action and a favorable gastric profile in in vivo models. nih.gov Further in vitro assays identified these two compounds as potent and selective COX-2 inhibitors. nih.gov

A library of 177 compounds, including pyridazinone derivatives, was screened for its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic THP1-Blue cells. nih.gov This screening helped in identifying compounds with anti-inflammatory potential. nih.gov Another study investigated the anti-inflammatory efficacy of novel pyrazolo[3,4-d]pyridazine derivatives, Co1 and Co2 , in mice with induced ulcerative colitis. researchgate.net The results showed that these compounds, particularly Co1 , were effective in reducing inflammation in the digestive system. researchgate.net Specifically, Co1 was found to be better than Co2 in reducing the focal necrosis of gastric mucosa and improving the histological structures of the stomach, colon, and small intestinal tissues. researchgate.net The anti-inflammatory effects were associated with the downregulation of the pro-inflammatory cytokine TNF-α and the upregulation of the anti-inflammatory cytokine IL-22. researchgate.net

Activity Against Neglected Tropical Diseases (e.g., Human African Trypanosomiasis)

Pyridazine-pyridine derivatives have emerged as a promising class of compounds in the fight against neglected tropical diseases, such as Human African Trypanosomiasis (HAT) and Chagas disease. tandfonline.comnih.gov A high-throughput screening of known human kinase inhibitors identified a pyrazolo[1,5-b]pyridazine (B1603340) scaffold as a starting point for optimization for the treatment of HAT. nih.govnih.gov Optimization of this scaffold led to the development of compound 23a , which showed selectivity for Trypanosoma brucei brucei over three human enzymes. nih.govnih.gov Further optimization of the series for its absorption, distribution, metabolism, and excretion (ADME) profile resulted in compound 20g , which demonstrated CNS penetration and a significant reduction of parasitemia in an in vivo mouse efficacy study. nih.gov

In the context of Chagas disease, caused by Trypanosoma cruzi, a series of aryl-pyrazolone derivatives with a pyridyl-pyrazolone core were evaluated. nih.gov Two non-cytotoxic compounds from this series showed high potency against the intracellular form of T. cruzi, with activity comparable to the standard drug benznidazole (B1666585). nih.gov One compound, in particular, exhibited activity vastly superior to benznidazole against bloodstream trypomastigotes while being non-cytotoxic. nih.gov Another hit-to-lead campaign focused on novel cyanopyridine analogues active against T. cruzi. dndi.org This effort led to the identification of two hits with promising potency and balanced physicochemical properties. dndi.org

Table 4: Activity of Pyridazine Analogues Against Trypanosoma Species

Compound Target Organism Activity Metric Value
23a T. b. brucei Selectivity Selective over human kinases GSK-3β, CDK-2, and CDK-4
20g T. b. brucei In vivo efficacy Significant reduction of parasitemia in mice
Pyridyl-pyrazolone derivative T. cruzi (intracellular) Potency Comparable to benznidazole
Pyridyl-pyrazolone derivative T. cruzi (bloodstream) Potency Superior to benznidazole

Data compiled from studies on pyrazolo[1,5-b]pyridazines and pyridyl-pyrazolone derivatives. nih.govnih.govnih.gov

Other Pharmacological Activities (e.g., Antinociceptive, Cardiotonic, Neurodegenerative Relevance)

The pyridazine and pyridine rings are core components in a multitude of biologically active compounds. nih.govresearchgate.net The exploration of derivatives has led to the identification of molecules with promising pharmacological profiles in various preclinical models.

Several studies have highlighted the potential of pyridazine derivatives as effective antinociceptive agents, offering a potential alternative to existing pain medications. Research has focused on various substituted pyridazinone analogues, which have demonstrated significant analgesic effects in preclinical testing.

For instance, a series of [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide and -propanamide derivatives were synthesized and evaluated for their antinociceptive properties. nih.gov In a modified Koster's test in mice, nearly all of the synthesized compounds exhibited greater potency than the reference drug, aspirin, at a 100 mg/kg dose. nih.gov Notably, the propanamide derivatives were generally found to be more potent than their acetamide (B32628) counterparts. nih.gov Within these groups, specific compounds stood out for their superior activity. nih.gov

Table 1: Antinociceptive Activity of Selected Pyridazinone Derivatives This table is interactive. You can sort and filter the data.

Compound Class Derivative Group Most Active Compound Example Key Finding Reference
Pyridazinone Acetamide Compound 6 Exhibited the highest antinociceptive activity in its group. nih.gov

These findings underscore the potential of the pyridazinone scaffold in the development of novel analgesic drugs. The structure-activity relationship studies indicated a correlation between the first-order molecular connectivity index and antinociceptive activity, providing a basis for the rational design of more potent compounds. nih.gov

Analogues featuring a bipyridine system, similar to the core structure of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol , have been investigated for their cardiotonic effects. These compounds have shown the ability to increase myocardial contractility, suggesting their potential use in treating heart failure.

A notable class of compounds in this area is the 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones. nih.gov Members of this series have been shown to produce dose-dependent increases in the force of heart muscle contraction. nih.gov This positive inotropic effect was accompanied by only minor increases in heart rate and a decrease in systemic arterial blood pressure. nih.gov The mechanism of action for these compounds is believed to involve the selective inhibition of cardiac phosphodiesterase fraction III. nih.gov

The introduction of a methyl group at the 5-position of the pyridazinone ring in one of the lead compounds resulted in a significant increase in potency. nih.gov

Table 2: Cardiotonic Effects of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone Analogues This table is interactive. You can sort and filter the data.

Compound Key Structural Feature Inotropic Effect Comparison Reference
CI-914 Unsubstituted at position 5 Potent More potent than Amrinone nih.gov

| CI-930 | Methyl group at position 5 | Most potent in the series | More potent than Milrinone | nih.gov |

The structural motifs present in This compound are also found in compounds with neuroprotective properties. Research in this area has explored the potential of pyridinyl methanol (B129727) and pyrazolol derivatives in models of neuropathic pain and neurodegenerative diseases.

One area of investigation has been the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and inflammation. researchgate.netnih.gov A series of (pyridin-2-yl)methanol derivatives were developed as potent and selective TRPV3 antagonists. researchgate.netnih.gov Systematic optimization led to the identification of a lead compound that demonstrated a favorable preclinical profile in models of both neuropathic and central pain. researchgate.netnih.gov

Furthermore, pyrazolol derivatives have been designed and synthesized with the aim of developing agents to combat ischemic stroke. nih.gov Several of these compounds demonstrated significant antioxidant capabilities and neuroprotective effects in a cell injury model. nih.gov One particularly promising methyl-substituted compound showed notable metal-chelating activity and, in in-vivo studies, was able to significantly reduce the infarct area in a mouse model of focal cerebral ischemia. nih.gov

Table 3: Neuroprotective Activity of Analogue Classes This table is interactive. You can sort and filter the data.

Compound Class Target/Model Key Finding Potential Application Reference
(Pyridin-2-yl)methanol Derivatives TRPV3 Antagonism Favorable preclinical profile in pain models. Neuropathic and central pain researchgate.netnih.gov

These findings highlight the diverse pharmacological potential of compounds structurally related to This compound . While direct data on the title compound is sparse, the activities of its analogues suggest that this chemical scaffold is a promising starting point for the development of new therapies for a range of conditions.

Structure Activity Relationship Sar Studies of 5 Pyridazin 3 Yl Pyridin 3 Yl Methanol and Its Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The biological activity of compounds based on the pyridinyl-pyridazine framework is largely dictated by a set of key pharmacophoric features that enable interaction with target proteins, most notably protein kinases. A crucial element is the arrangement of nitrogen atoms within the two heterocyclic rings, which often act as hydrogen bond acceptors, interacting with the hinge region of kinase ATP-binding sites. dundee.ac.ukacs.orgnih.gov The pyridine (B92270) nitrogen, in particular, is frequently observed to form a hydrogen bond with backbone amide protons of the kinase hinge. nih.gov

Pharmacophore models developed for related heterocyclic compounds, such as N3-phenylpyrazinones, highlight the importance of a specific spatial arrangement of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings for potent biological activity. nih.gov For the pyridinyl-pyridazine scaffold, a generalized pharmacophore model would likely include:

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

A second hydrogen bond acceptor feature from one of the pyridazine (B1198779) nitrogens.

An aromatic/hydrophobic region defined by the pyridine ring.

A second aromatic/hydrophobic region defined by the pyridazine ring.

A hydrogen bond donor feature, which in the case of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol, is provided by the methanol (B129727) group.

The relative orientation of these features is critical for optimal binding to the target protein.

Impact of Substituents on the Pyridazine Moiety on Potency and Selectivity

Substituents on the pyridazine ring can significantly modulate the potency and selectivity of pyridinyl-pyridazine derivatives. In the context of imidazo[1,2-b]pyridazine-based kinase inhibitors, which share a pyridazine core, substitution at various positions has been explored to enhance biological activity.

For instance, in a series of imidazo[1,2-b]pyridazine (B131497) inhibitors of DYRK kinases, the introduction of a methyl group at the 2-position of the imidazo[1,2-b]pyridazine core was hypothesized to improve kinase selectivity by occupying a shallow lipophilic cleft unique to the hinge of DYRK1A. dundee.ac.uk However, larger substituents at this position were not well-tolerated. dundee.ac.uk Furthermore, substitution at positions 7 and 8 of the imidazo[1,2-b]pyridazine scaffold was found to be detrimental to binding affinity due to potential steric clashes with hinge region residues. dundee.ac.uk

In another study on imidazo[1,2-b]pyridazine-based TAK1 inhibitors, the introduction of a morpholine (B109124) or piperazine (B1678402) moiety at the C6 position of the core was found to significantly improve inhibitory activity against TAK1. rsc.org This highlights the potential for substitution on the pyridazine ring to not only influence direct interactions with the target but also to modulate physicochemical properties such as solubility and cell permeability.

The following table summarizes the effect of substituents on the pyridazine moiety in related kinase inhibitors:

Scaffold Substituent Position Substituent Effect on Activity/Selectivity Reference
Imidazo[1,2-b]pyridazine2MethylImproved selectivity for DYRK1A dundee.ac.uk
Imidazo[1,2-b]pyridazine2Larger groupsDecreased activity dundee.ac.uk
Imidazo[1,2-b]pyridazine6Morpholine/PiperazineIncreased TAK1 inhibition rsc.org
Imidazo[1,2-b]pyridazine7, 8MethylDecreased activity dundee.ac.uk

Impact of Substituents on the Pyridine Moiety on Biological Profile

The pyridine ring in the pyridinyl-pyridazine scaffold often serves as a key interaction point with biological targets, and its substitution pattern can dramatically alter the biological profile of the molecule. The position of the nitrogen atom within the pyridine ring is crucial for activity, as demonstrated in studies on DYRK1A inhibitors where a 4-pyridyl motif was found to be critical for potent inhibition. dundee.ac.uk

In a review of pyridine derivatives with antiproliferative activity, the presence and position of electron-donating groups like -OMe and -OH, as well as -C=O and -NH2 groups, were found to enhance activity, while halogen atoms or bulky groups tended to decrease it. nih.gov For pyridine-based kinase inhibitors, substituents on the pyridine ring can influence binding affinity and selectivity. For example, in a series of VRK1 and VRK2 inhibitors, a 2-methylpyridine (B31789) core showed increased thermal shift (ΔTm) for VRK1 compared to an unsubstituted pyridine core, potentially due to favorable electron-donating properties or conformational effects. acs.org

The following table illustrates the impact of pyridine substituents in various biologically active molecules:

Scaffold/Compound Class Substituent Position Substituent Effect on Biological Profile Reference
Pyridine-based VRK1/VRK2 inhibitors2MethylIncreased ΔTm for VRK1 acs.org
General antiproliferative pyridinesVarious-OMe, -OH, -C=O, -NH2Enhanced activity nih.gov
General antiproliferative pyridinesVariousHalogens, bulky groupsDecreased activity nih.gov
Imidazo[1,2-b]pyridazine DYRK1A inhibitors4-pyridylMethyl at position 2 or 3Tolerated with some loss of activity dundee.ac.uk

Role of the Methanol Group and other Functional Groups in Ligand-Receptor Interactions

In a broader context, hydroxyl groups on pyridine rings have been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov The ability of the methanol group to improve aqueous solubility can also be advantageous for the pharmacokinetic properties of a drug candidate.

Other functional groups that can be introduced onto the pyridinyl-pyridazine scaffold to modulate activity include:

Amines: Can act as hydrogen bond donors and can be protonated to form salt bridges.

Amides: Can participate in hydrogen bonding as both donors and acceptors.

Carbonyls: Act as hydrogen bond acceptors.

Halogens: Can participate in halogen bonding and modulate the electronic properties of the aromatic rings.

The strategic placement of these functional groups is a key aspect of medicinal chemistry efforts to optimize the biological activity and drug-like properties of this class of compounds.

Scaffold Hopping and Bioisosteric Replacements in Related Pyridazine-Pyridine Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties. The pyridazine and pyridine rings themselves are often considered bioisosteres of other aromatic and heteroaromatic systems. For instance, the pyridazine ring has been used as a replacement for a thiadiazole ring in glutaminase (B10826351) inhibitors, maintaining key hydrogen bonding interactions. nih.gov

In the context of kinase inhibitors, scaffold hopping from an imidazo[5,1-b] mdpi.comchemrxiv.orgwikipedia.orgthiadiazole core to a pyrazolo[3,4-b]pyridine core was successfully employed to improve metabolic stability while maintaining potent CDK8 inhibition. nih.gov Similarly, replacement of a pyridazinone moiety with a pyrazolo[1,5-a]pyridine (B1195680) significantly improved the potency of CSK inhibitors. nih.gov

The pyridine ring can also be replaced by other heterocycles or even saturated systems. For example, in a series of nAChR ligands, the bioisosteric replacement of the pyridine pharmacophore with a pyridazine or pyrimidine (B1678525) nucleus resulted in novel ligands with altered subtype selectivity. nih.gov A study on GluN2B antagonists showed that replacing a chloro- or nitrobenzene (B124822) ring with a pyridine ring was not well-tolerated, indicating that such bioisosteric replacements are not always successful and are highly dependent on the specific target and binding pocket environment. nih.gov

These examples demonstrate the utility of scaffold hopping and bioisosteric replacement in exploring the chemical space around the pyridinyl-pyridazine scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Studies on 5 Pyridazin 3 Yl Pyridin 3 Yl Methanol Analogues

Molecular Docking Investigations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jetir.org This method is instrumental in understanding the binding interactions and selectivity of compounds. jetir.orgresearchgate.net For analogues of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol, docking studies are crucial for elucidating how these molecules interact with their biological targets at the atomic level.

The process typically begins with obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). jetir.org Any existing ligands, water molecules, and heteroatoms are removed from the protein structure to prepare it for docking. jetir.org The ligand, in this case, an analogue of this compound, is then placed into the active site of the protein, and various conformations are sampled to find the most energetically favorable binding pose. researchgate.net Algorithms like the Lamarckian Genetic Algorithm are often employed for this purpose. jetir.orgorientjchem.org

Studies on related heterocyclic compounds, such as pyridopyrimidine and thiazolo[3,2-a]pyridine derivatives, have demonstrated the utility of molecular docking in identifying key interactions like hydrogen bonds and hydrophobic contacts that are essential for binding affinity. jetir.orgnih.govnih.gov For instance, in a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, docking analysis revealed that the most potent compound achieved a docking score of -7.43 kcal/mol against its target protein. nih.gov Similarly, molecular docking of quinoline (B57606) and pyridine (B92270) derivatives against Aurora A kinase has been used to predict their potential as cancer therapeutics. orientjchem.org These examples highlight how molecular docking can effectively screen and prioritize analogues of this compound for further experimental validation. nih.gov

Table 1: Example of Molecular Docking Results for Pyridine Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivative (4e)α-amylase-7.43Trp58, Trp59, Tyr62, Gln63, His101, etc. nih.gov
Pyridopyrimidine derivative (PPD-III-FPB.HCl)Dopamine 3 Receptor (3PBL)Not SpecifiedSignificant interactions compared to standard jetir.org
Quinoline/Pyridine derivative (6a-h)Aurora A kinase (3FDN)Good inhibition constantNot Specified orientjchem.org

This table is illustrative and based on data from related pyridine derivatives, not specifically this compound analogues.

Molecular Dynamics Simulations for Binding Stability and Conformation Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. acs.org MD simulations track the movements of atoms and molecules over time, offering insights into the stability of the binding pose and conformational changes that may occur. acs.org

For example, a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives showed that the ligand-protein complex stabilized after 25 nanoseconds with only minor fluctuations, indicating a stable interaction. nih.gov The root-mean-square fluctuation (RMSF) is another important parameter that identifies which parts of the protein are flexible and which residues are interacting with the ligand during the simulation. nih.gov These simulations can confirm the binding mode of potent inhibitors and provide a deeper understanding of the dynamic nature of the interaction. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the physicochemical properties or structural features that influence a molecule's activity, QSAR models can be used to predict the potency of new, untested compounds. nih.govnih.gov

For analogues of this compound, a QSAR study would involve compiling a dataset of related compounds with known biological activities (e.g., IC50 values). nih.gov Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. nih.gov These descriptors can include properties like hydrophobicity, electronic effects, and steric parameters. Statistical methods are then used to build a mathematical model that links these descriptors to the observed activity.

A review on pyridine derivatives highlighted that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, enhanced their antiproliferative activity, while bulky groups or halogen atoms tended to decrease it. nih.govnih.gov This type of analysis can guide the design of new this compound analogues with improved activity by suggesting which structural modifications are likely to be beneficial.

Density Functional Theory (DFT) Calculations for Electronic Properties and Conformations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov It provides a powerful tool for understanding the electronic properties, reactivity, and conformation of compounds like this compound and its analogues. researchgate.net

DFT calculations can be used to optimize the geometry of a molecule, determining its most stable three-dimensional shape. researchgate.net This is crucial for understanding how a ligand will fit into the binding site of a protein. Furthermore, DFT can compute various electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's reactivity and stability. researchgate.net A larger energy gap generally corresponds to lower reactivity and greater stability. researchgate.net

Studies on pyridazine (B1198779) and pyridine derivatives have utilized DFT to compare theoretical and experimental structural parameters, showing good agreement. researchgate.net DFT has also been used to analyze charge distribution, which can reveal sites susceptible to nucleophilic or electrophilic attack. nih.gov For instance, a computational study of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium confirmed C5 as the preferred site for nucleophilic attack. nih.gov These insights are valuable for predicting the reactivity and potential metabolic pathways of this compound analogues.

Table 2: Example of DFT Calculated Properties for Pyridine Derivatives

CompoundMethod/Basis SetHOMO-LUMO Gap (eV)Key FindingReference
FPPMB3LYP/6-311+G(2d,p)4.91Less reactive and more stable than other derivatives researchgate.net
3Pyridazine-AsNot Specified2.27In the range of semiconductor materials researchgate.net
5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-iumB3LYP/6-311G**Not SpecifiedC5 is the preferred site for nucleophilic attack nih.gov

This table is illustrative and based on data from related pyridine and pyridazine derivatives.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to bind to a specific target. dovepress.comdergipark.org.tr This "pharmacophore" can then be used as a 3D query to search large chemical databases for novel compounds that possess these key features, a process known as virtual screening. dovepress.comnih.gov

For the identification of novel ligands related to this compound, a pharmacophore model could be developed based on the structure of a known active analogue or the active site of the target protein. dovepress.com This model would capture the crucial interactions necessary for biological activity. Virtual screening using this pharmacophore can efficiently filter through millions of compounds to identify a smaller, more manageable set of potential hits for further investigation. nih.gov

Pharmacophore modeling can be particularly effective when combined with other computational methods like molecular docking to refine the results of a virtual screen. dovepress.com This hierarchical approach can significantly increase the chances of discovering new and structurally diverse molecules with the desired biological activity. nih.gov The ultimate goal is to identify novel scaffolds that can serve as starting points for the development of new therapeutic agents. nih.gov

Preclinical Pharmacokinetic and Adme Considerations of 5 Pyridazin 3 Yl Pyridin 3 Yl Methanol Analogues

In Silico ADME Prediction and Analysis

In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the ADME properties of novel compounds, allowing for the prioritization of molecules with favorable characteristics before resource-intensive synthesis and testing. For analogues of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol, various software and modeling techniques are employed to forecast their drug-likeness and pharmacokinetic parameters.

Computer-aided drug design (CADD) is utilized to evaluate designed compounds prior to their synthesis. nih.gov These in silico tools analyze the molecular structure to predict a range of properties. For instance, studies on various pyridazine (B1198779) derivatives have shown that these computational models can effectively predict physicochemical properties and drug-like behavior. nih.gov Key parameters often assessed include adherence to established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability.

Predictions for pyridazine and pyridine (B92270) analogues often reveal promising characteristics. For example, in silico analysis of certain pyridazin-3-one derivatives indicated optimal aqueous solubility and drug-like properties. nih.gov Furthermore, these studies can predict a compound's ability to cross the blood-brain barrier (BBB), with some analyses showing no predicted penetration for specific analogues. nih.gov Intestinal absorption is another critical parameter, with predictions ranging from poor to good depending on the specific chemical structure. nih.gov Importantly, in silico models can also flag potential drug-drug interactions by predicting whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.govnih.gov

Table 1: Representative In Silico ADME Predictions for Pyridazine Analogues

This table is a representative example based on findings for analogous structures and does not represent the specific compound this compound.

Parameter Predicted Outcome Significance
Lipinski's Rule of Five Compliant Suggests good potential for oral bioavailability.
Aqueous Solubility Optimal Indicates good dissolution characteristics. nih.gov
Intestinal Absorption Good Predicts efficient absorption from the gastrointestinal tract. nih.gov
Blood-Brain Barrier (BBB) Penetration No Suggests the compound may not enter the central nervous system, which can be desirable to avoid CNS side effects. nih.govnih.gov
Cytochrome P450 (CYP) Inhibition Non-inhibitor Lowers the risk of metabolic drug-drug interactions. nih.gov

| P-glycoprotein (PGP) Substrate | No | Indicates the compound is not likely to be removed from the CNS by efflux transporters. nih.gov |

Metabolic Stability Assessments (e.g., Rat and Human Liver Microsomes)

Metabolic stability is a crucial parameter that determines a drug's half-life and clearance in the body. In vitro assays using liver microsomes from different species, typically rat and human, are the standard method for this assessment. jefferson.edunih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. jefferson.edunih.gov

The experimental procedure involves incubating the test compound (an analogue of this compound) with liver microsomes and a necessary cofactor, NADPH, which initiates the metabolic reactions. nih.gov The concentration of the parent compound is measured over time (e.g., 0, 15, 30, 60 minutes) using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). jefferson.edu

From this data, key kinetic parameters are calculated:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized. A very short half-life (e.g., < 5-10 minutes) can indicate rapid elimination in vivo. nih.gov

Intrinsic Clearance (Clint): This value represents the inherent ability of the liver enzymes to metabolize a drug. It is used to predict the in vivo hepatic extraction ratio. nih.gov Compounds with high intrinsic clearance are often rapidly cleared from the body. nih.gov

For pyridine-containing compounds, metabolism often involves N-oxidation to form pyridine N-oxide and hydroxylation at various positions on the pyridine ring, reactions primarily catalyzed by CYP enzymes like CYP2E1, CYP2B1, and CYP1A2. nih.gov The presence of the pyridazine ring introduces additional potential sites for metabolic modification. Differences in metabolic rates between rat and human liver microsomes are common and provide insight into potential interspecies variations in pharmacokinetics. jefferson.edunih.gov

Table 2: Representative Metabolic Stability Data in Liver Microsomes

This table is a representative example based on typical experimental outcomes for drug candidates and does not represent the specific compound this compound.

Species In Vitro t½ (min) Intrinsic Clearance (Clint) (mL/min/kg) Predicted Hepatic Extraction
Rat Liver Microsomes (RLM) 15 927 High

| Human Liver Microsomes (HLM) | 45 | 111 | Intermediate |

Aqueous Solubility and Permeability Studies (In Vitro Assays)

For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal wall into the bloodstream.

Aqueous Solubility: Thermodynamic solubility is measured to determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH, often physiological pH 7.4. mdpi.com Poor aqueous solubility can lead to low and variable absorption. For example, studies on certain nitroimidazo[1,2-a]pyridine derivatives showed that while some hits had potent biological activity, their low thermodynamic solubility (e.g., 1.4 µM to 6.9 µM) was a significant drawback that needed to be addressed through chemical modification. mdpi.com

Permeability: Cell-free in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly used to predict passive diffusion across the gastrointestinal tract. mdpi.com In this assay, a compound's ability to cross from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment is measured. High permeability in a PAMPA model is a strong indicator of good potential for passive intestinal absorption. mdpi.com For some imidazo[1,2-a]pyridine (B132010) analogues, this assay was crucial in identifying candidates with high gastrointestinal permeability, making them suitable for further development. mdpi.com

Table 3: Representative Solubility and Permeability Data for Analogous Compounds

This table is a representative example based on findings for analogous structures and does not represent the specific compound this compound.

Compound Series Assay Result Implication
Pyridazin-3-one Analogues In Silico Prediction Optimal Aqueous Solubility Favorable dissolution characteristics predicted. nih.gov
Nitroimidazo[1,2-a]pyridine Analogues Thermodynamic Solubility (pH 7.4) Low (e.g., < 10 µM) Potential for poor absorption; may require formulation strategies or structural modification. mdpi.com

| Nitroimidazo[1,2-a]pyridine Analogues | PAMPA | High Permeability | Suggests good passive diffusion across the intestinal barrier. mdpi.com |

Analytical Methodologies for 5 Pyridazin 3 Yl Pyridin 3 Yl Methanol and Its Derivatives

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol. Each technique provides unique and complementary information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine (B92270) and pyridazine (B1198779) rings, as well as for the hydroxymethyl (-CH₂OH) group. chemicalbook.comresearchgate.net The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, multiplet), and coupling constants of these signals provide detailed information about the electronic environment and spatial relationship of the protons. researchgate.netchemicalbook.com For instance, the protons on the pyridine ring will exhibit characteristic shifts and coupling patterns, while the methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet or a doublet depending on the solvent and its ability to exchange with the hydroxyl proton. chemicalbook.comchemicalbook.com ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule, including those in the heterocyclic rings and the hydroxymethyl group. chemicalbook.commdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. uobabylon.edu.iquobasrah.edu.iq For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. nih.gov Absorptions corresponding to C-H stretching of the aromatic rings would appear around 3100-3000 cm⁻¹, while C=N and C=C stretching vibrations within the pyridine and pyridazine rings would be observed in the 1600-1400 cm⁻¹ region. uobasrah.edu.iqnih.gov

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. nih.govrsc.org In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M+H]⁺ in ESI mode) can be determined with high precision, allowing for the unambiguous confirmation of the molecular formula (C₁₀H₉N₃O for the parent compound). mdpi.comrsc.org The fragmentation pattern observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in a predictable manner upon ionization. rsc.org

Table 1: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values for similar structures.

Technique Feature Predicted Observation
¹H NMR Pyridine Ring Protons δ 7.5-9.0 ppm (multiplets)
Pyridazine Ring Protons δ 7.8-9.5 ppm (multiplets)
-CH₂- Protons δ ~4.7 ppm (singlet)
-OH Proton δ variable, broad singlet
¹³C NMR Aromatic Carbons δ 120-160 ppm
-CH₂- Carbon δ ~60-65 ppm
IR O-H Stretch (Alcohol) 3400-3200 cm⁻¹ (broad)
C-H Stretch (Aromatic) 3100-3000 cm⁻¹
C=N, C=C Stretch 1600-1400 cm⁻¹
HRMS (ESI) [M+H]⁺ Calculated: 188.0818, Found: ~188.0818

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique is crucial for establishing the absolute structure, including bond lengths, bond angles, and the conformation of the molecule.

To perform X-ray crystallography, a single, high-quality crystal of this compound or a suitable derivative must first be grown. acs.org This crystal is then exposed to a focused beam of X-rays. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom is determined.

The resulting crystal structure would confirm the connectivity of the pyridine and pyridazine rings through a C-C bond and the position of the hydroxymethyl substituent. It would also reveal the dihedral angle between the two aromatic rings, indicating whether the molecule adopts a planar or twisted conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, which dictates the crystal packing. nih.gov In drug discovery, such detailed structural information can provide insights into how a molecule might interact with a biological target. nih.gov

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography

Parameter Significance
Bond Lengths Confirms covalent bonding (e.g., C-C, C-N, C-O).
Bond Angles Defines the geometry around each atom.
Torsion/Dihedral Angles Describes the conformation and relative orientation of the rings.
Unit Cell Dimensions Characterizes the repeating lattice structure of the crystal.
Intermolecular Interactions Identifies hydrogen bonds and π-stacking that stabilize the crystal. nih.gov

Chromatographic Purity and Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a compound. nih.gov In a typical reversed-phase HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (like C18). A polar mobile phase is then pumped through the column. chromforum.org this compound, being a moderately polar compound, would elute at a characteristic retention time. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >98% is often required for compounds intended for biological screening. nih.gov

Column Chromatography is a preparative technique used to purify compounds on a larger scale. rsc.org For this compound, silica (B1680970) gel would likely be used as the stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would serve as the mobile phase to elute the compound from the column, separating it from unreacted starting materials and byproducts. rsc.orgatmiyauni.ac.in The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) , which provides a quick and simple way to check the composition of the collected fractions. uobasrah.edu.iq

Other relevant techniques include Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) , which combines the high-resolution separation of UPLC with the sensitive detection and identification capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures during synthesis. acs.org

Table 3: Chromatographic Methods for Analysis and Purification

Technique Application Typical Conditions

| HPLC | Purity Assessment | Column: Reversed-phase (e.g., C18) Mobile Phase: Gradient of acetonitrile/water with an additive like formic acid or TFA chromforum.orgDetection: UV at 254 nm | | Column Chromatography | Preparative Purification| Stationary Phase: Silica gel Mobile Phase: Hexane/Ethyl Acetate gradient rsc.org | | TLC | Reaction Monitoring | Plate: Silica gel F₂₅₄ Mobile Phase: Hexane/Ethyl Acetate Visualization: UV light | | UPLC-MS | High-throughput analysis | Combines high-resolution separation with mass detection for rapid purity and identity confirmation. acs.org |

Future Research Directions and Therapeutic Potential of 5 Pyridazin 3 Yl Pyridin 3 Yl Methanol Derivatives

Design and Synthesis of Novel Analogues with Enhanced Potency, Selectivity, and Favorable ADME Properties

A primary focus for future research is the rational design and synthesis of new analogues of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol. The goal is to improve their potency against specific biological targets, enhance their selectivity to minimize off-target effects, and optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better clinical outcomes.

Systematic modifications of the core scaffold can lead to significant improvements. For instance, the introduction of different functional groups on both the pyridazine (B1198779) and pyridine (B92270) rings can modulate the molecule's electronic and steric properties, influencing its binding affinity and selectivity for target proteins. nih.govmdpi.com The unique hydrogen-bonding capabilities of the pyridazine ring can be strategically utilized to enhance interactions with target proteins. nih.gov

Furthermore, computational methods, such as molecular docking and dynamic simulations, are invaluable tools in this process. nih.govmdpi.com These techniques allow researchers to predict how different structural modifications will affect the compound's interaction with its target, guiding the synthesis of the most promising candidates. nih.govmdpi.com The development of structure-activity relationships (SAR) is crucial for understanding how chemical structure relates to biological activity, providing a roadmap for future design efforts. rsc.org

Exploration of New Biological Targets and Mechanisms of Action for the Pyridazine-Pyridine Scaffold

The pyridazine-pyridine scaffold has already demonstrated a broad range of biological activities, including anticancer and anti-inflammatory properties. acs.orgmdpi.com However, the full therapeutic potential of this chemical framework is likely yet to be realized. Future research should aim to identify novel biological targets and elucidate the underlying mechanisms of action for this class of compounds.

This exploration can be achieved through various screening methods, including high-throughput screening against diverse panels of biological targets. acs.org The pyridazine-pyridine scaffold has shown promise in inhibiting various enzymes and receptors involved in disease pathogenesis. researchgate.netnih.gov For example, derivatives of this scaffold have been investigated as inhibitors of kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov

Understanding the mechanism of action at a molecular level is critical. This involves identifying the specific binding site on the target protein and elucidating how the compound modulates its function. wikipedia.org Such knowledge is essential for the rational design of more effective and safer drugs.

Development of Scalable and Sustainable Synthetic Routes for this compound and its Derivatives

For any promising therapeutic agent, the ability to produce it on a large scale in a cost-effective and environmentally friendly manner is paramount. Therefore, a significant area of future research will be the development of scalable and sustainable synthetic routes for this compound and its derivatives.

Current synthetic methods may be suitable for laboratory-scale production but may not be practical for industrial manufacturing. mdpi.com Researchers will need to explore new synthetic strategies that are more efficient, use readily available starting materials, and minimize the generation of hazardous waste. researchgate.net This could involve the development of novel catalytic systems or one-pot reactions that streamline the synthetic process. nih.gov The principles of green chemistry should guide this research to ensure that the production methods are environmentally responsible.

Investigation into Polypharmacological Applications and Combination Therapies

The concept of "one drug, one target" is being increasingly challenged by the understanding that many complex diseases involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising therapeutic strategy. nih.gov The pyridazine-pyridine scaffold, with its potential to interact with various biological targets, is well-suited for this approach. acs.orgresearchgate.net

Furthermore, the use of these compounds in combination with other existing drugs is another important avenue of exploration. Combination therapies can often achieve a synergistic effect, leading to improved efficacy and a reduced likelihood of drug resistance. mdpi.com Studies should be designed to identify the most effective drug combinations and to understand the molecular basis of their synergistic interactions.

Development of this compound Analogues as Chemical Biology Tools and Probes

Beyond their direct therapeutic applications, derivatives of this compound can be developed as valuable chemical biology tools and probes. These specialized molecules can be used to study complex biological processes and to validate new drug targets. rsc.orgrsc.org

For example, by attaching a fluorescent tag or a reactive group to the pyridazine-pyridine scaffold, researchers can create probes that can be used to visualize the localization of their target protein within a cell or to identify its binding partners. mdpi.com These chemical probes are essential for dissecting the intricate networks of biological pathways and for gaining a deeper understanding of disease mechanisms. mdpi.com The development of such tools will not only advance our fundamental knowledge of biology but also facilitate the discovery of new therapeutic strategies. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.